6-Methoxy-1-naphthoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87700-72-9 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
6-methoxynaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3 |
InChI Key |
LZPGMNYCUOATIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 1 Naphthoyl Chloride
Classical Routes for Acyl Chloride Formation from Carboxylic Acids
The traditional synthesis of acyl chlorides from carboxylic acids relies on a set of powerful chlorinating agents that have been used for decades in both laboratory and industrial settings. These methods are valued for their reliability and high conversion rates.
The use of thionyl chloride (SOCl₂) is one of the most common methods for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction of 6-methoxy-1-naphthoic acid with thionyl chloride proceeds readily, often with gentle heating. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification. masterorganicchemistry.com
The general procedure involves heating the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. prepchem.com Alternatively, the reaction can be carried out in an inert solvent such as toluene (B28343) or benzene (B151609). chemicalbook.comprepchem.com After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield the crude 6-methoxy-1-naphthoyl chloride. chemicalbook.comprepchem.com In some protocols, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. orgsyn.org
Table 1: Representative Thionyl Chloride Protocol for Naphthoyl Chloride Synthesis
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Starting Material | 6-Methoxy-1-naphthoic Acid | The carboxylic acid precursor. |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Typically used in excess (e.g., 2 or more equivalents). orgsyn.org |
| Solvent | Neat (excess SOCl₂) or inert solvent (e.g., Toluene, Benzene) prepchem.com | Provides a medium for the reaction. |
| Temperature | Reflux | Heating is generally required to drive the reaction. prepchem.comorgsyn.org |
| Reaction Time | 30 minutes to 3 hours prepchem.comprepchem.comorgsyn.org | Monitored until gas evolution ceases. |
| Work-up | Evaporation under reduced pressure | Removes volatile byproducts and excess reagents. chemicalbook.com |
Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides. It is often considered a milder alternative to thionyl chloride and is preferred when the substrate is sensitive to the harsher conditions or higher temperatures sometimes required for thionyl chloride reactions. wikipedia.org The reaction with oxalyl chloride produces only gaseous byproducts (CO, CO₂, and HCl), which simplifies the work-up procedure. wikipedia.org
A key feature of this method is the use of a catalytic amount of N,N-dimethylformamide (DMF). sciencemadness.org DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the conversion of the carboxylic acid. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or toluene at or below room temperature. guidechem.com
Phosphorus-based reagents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also classical choices for this transformation. libretexts.orgchemguide.co.uk Phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. chemguide.co.ukchemicalbook.com Phosphorus trichloride yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk These reagents are highly reactive but have the disadvantage of producing non-volatile, phosphorus-containing byproducts that must be separated from the desired product, often through careful distillation. chemguide.co.ukyoutube.com
Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity, which is essential for subsequent reactions. Key parameters that are typically adjusted include the choice of reagent, solvent, temperature, and reaction time.
Reagent Choice : The selection of the chlorinating agent is critical. Oxalyl chloride with catalytic DMF is often favored for high-purity applications due to its mild conditions and volatile byproducts, frequently resulting in near-quantitative yields. guidechem.comresearchgate.net Thionyl chloride is a cost-effective and efficient option, though purification may be more involved if byproducts or excess reagent are not completely removed. Phosphorus halides are generally reserved for specific cases where their high reactivity is necessary, as the work-up is more complex. youtube.com
Temperature Control : Many of these reactions are exothermic. For syntheses using oxalyl chloride, the initial addition is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions, before allowing the mixture to warm to room temperature. guidechem.comorgsyn.org For thionyl chloride, controlled heating to reflux is common to ensure the reaction goes to completion. orgsyn.org
Solvent and Concentration : The choice of an inert solvent (e.g., dichloromethane, toluene, hexane) is important to prevent side reactions. The concentration of reactants can also influence the reaction rate and efficiency. Optimization studies have shown that adjusting reactant concentration can enhance yield while maintaining selectivity. acs.orgacs.org
Purification : The final purity is highly dependent on the work-up procedure. For methods yielding volatile byproducts, simple evaporation under vacuum is often sufficient. chemicalbook.com When non-volatile byproducts are present, as with phosphorus reagents, fractional distillation or recrystallization of the product is necessary to achieve high purity. chemguide.co.uk
Table 2: Comparison of Classical Chlorinating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| **Thionyl Chloride (SOCl₂) ** | Reflux in neat reagent or inert solvent orgsyn.org | Cost-effective; volatile byproducts (SO₂, HCl) masterorganicchemistry.com | Can require high temperatures; reagent is corrosive. |
| **Oxalyl Chloride ((COCl)₂) ** | 0 °C to RT, cat. DMF, inert solvent guidechem.com | Mild conditions; all byproducts are gaseous (CO, CO₂, HCl) wikipedia.org | More expensive than SOCl₂; DMF catalyst can be problematic to remove. |
| Phosphorus Pentachloride (PCl₅) | Cold or RT, inert solvent chemguide.co.uk | Highly reactive youtube.com | Solid reagent; produces solid/liquid byproduct (POCl₃) requiring separation. chemguide.co.uk |
| Phosphorus Trichloride (PCl₃) | Gentle heating | Less vigorous than PCl₅ | Produces phosphorous acid (H₃PO₃) which can be difficult to separate. chemguide.co.uk |
Modern and Green Chemistry Approaches to this compound Synthesis
In recent years, the principles of green chemistry have guided the development of new synthetic methods that aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. uniroma1.it
A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution. acs.org Solvent-free, or "neat," reaction conditions are a primary way to achieve this. For the synthesis of acyl chlorides, this could involve reacting 6-methoxy-1-naphthoic acid directly with the chlorinating agent in the absence of a solvent. While thionyl chloride can act as both reagent and solvent, truly solvent-free methods might involve reacting solid carboxylic acid with a minimal amount of a liquid reagent or using activation methods like microwave irradiation or mechanochemistry (grinding) to facilitate the reaction between solid reactants. acs.org
Microwave-assisted organic synthesis, for example, can dramatically reduce reaction times and sometimes improve yields by enabling rapid and uniform heating. researchgate.net Applying this technique to the reaction of 6-methoxy-1-naphthoic acid with a chlorinating agent could provide a more energy-efficient pathway. Catalyst-free methods are also desirable as they simplify purification by eliminating the need to remove a catalyst post-reaction. researchgate.net Research into thermal, catalyst-free conditions for similar transformations is an active area of interest.
The development of alternative chlorinating agents is another key aspect of green synthetic chemistry. The goal is to replace traditional reagents like thionyl chloride, phosgene (B1210022), and phosphorus halides with safer, less toxic, and more environmentally benign alternatives. While specific applications to this compound are not widely documented, general research points to several potential candidates.
These alternatives can include solid-phase reagents, which are easier to handle and separate from the reaction mixture, or reagents that operate under milder conditions. Examples of alternative reagents explored for chlorination reactions in broader contexts include cyanuric chloride and various N-chloro compounds. watertechnologies.com The development of catalytic systems that can generate the active chlorinating species in situ from a safer source is also a promising direction for future research.
Considerations for Large-Scale Preparation and Industrial Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The primary synthetic route, the chlorination of 6-methoxy-1-naphthoic acid, is adaptable for industrial applications, with thionyl chloride and phosgene being the most industrially important chlorinating agents.
Choice of Chlorinating Agent:
While thionyl chloride is effective, phosgene is often favored in industrial settings for its reactivity and economic advantages, despite its higher toxicity. The choice between these reagents depends on factors such as the desired purity of the final product, cost, and the available infrastructure for handling highly toxic materials.
Catalysis:
To enhance the reaction rate, particularly when using less reactive agents like thionyl chloride or phosgene, catalysts are employed. N,N-dimethylformamide (DMF) is a common catalyst that reacts with the chlorinating agent to form a more reactive Vilsmeier-type intermediate, which then efficiently converts the carboxylic acid to the acid chloride.
Process Parameters and Control:
Key process parameters that require stringent control during large-scale production include:
Temperature: The reaction is typically exothermic, and effective temperature control is crucial to prevent side reactions and ensure the stability of the product.
Stoichiometry: Precise control over the molar ratios of the reactants and catalyst is essential for maximizing yield and minimizing impurities.
Mixing: Efficient mixing is necessary to ensure uniform reaction conditions and heat distribution within the reactor.
By-product Removal: The gaseous by-products, sulfur dioxide and hydrogen chloride (when using thionyl chloride), or carbon dioxide and hydrogen chloride (when using oxalyl chloride), must be safely scrubbed from the reaction vessel.
Purification:
On an industrial scale, purification is typically achieved through vacuum distillation to remove any unreacted starting materials, excess chlorinating agent, and other non-volatile impurities. The design of the distillation column and the operating conditions (pressure and temperature) are optimized to achieve the desired purity of this compound.
Materials of Construction:
Given the corrosive nature of the reactants and by-products, particularly hydrogen chloride, the reactors and associated equipment must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys.
The table below summarizes key considerations for the industrial synthesis of this compound.
| Consideration | Laboratory Scale | Industrial Scale |
| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | Thionyl chloride, Phosgene |
| Catalyst | Often used (e.g., DMF) | Essential for rate and efficiency |
| Temperature Control | Heating mantle, ice bath | Jacketed reactors with heat exchangers |
| Purification | Distillation, Recrystallization | Fractional vacuum distillation |
| Safety | Fume hood, personal protective equipment | Closed systems, scrubbers, extensive safety protocols |
Purity Assessment and Handling Protocols for this compound in Laboratory Settings
Purity Assessment:
Ensuring the purity of this compound is critical for its successful use in subsequent chemical reactions. A combination of analytical techniques is employed for its purity assessment.
High-Performance Liquid Chromatography (HPLC): A general and sensitive method for determining the purity of acyl chlorides involves derivatization followed by HPLC analysis. The high reactivity of the acyl chloride is utilized to react it with a suitable derivatizing agent, such as 2-nitrophenylhydrazine, to form a stable, UV-active derivative. libretexts.org This allows for the quantification of the acyl chloride and the detection of impurities. libretexts.org
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying any organic impurities.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the acid chloride functional group, typically in the region of 1750-1815 cm⁻¹.
Titration: A simple titration can be used to determine the amount of residual 6-methoxy-1-naphthoic acid and hydrogen chloride in the product.
Handling Protocols:
This compound, as an acyl chloride, is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting. orgsyn.org
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes: orgsyn.org
Eye Protection: Tight-sealing safety goggles and a face shield are essential to protect against splashes. orgsyn.org
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. orgsyn.org
Body Protection: A lab coat and, if necessary, an apron or chemical-resistant suit should be worn to prevent skin contact. orgsyn.org
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood to avoid inhalation of its corrosive vapors. orgsyn.org
Moisture Sensitivity: The compound reacts violently with water and moisture to produce corrosive hydrogen chloride gas. orgsyn.org Therefore, it must be handled under anhydrous conditions, and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). orgsyn.org
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines. orgsyn.org To maintain its quality, storage in a freezer is recommended. orgsyn.org
Spill Management: In case of a spill, the area should be evacuated. The spill should be absorbed with an inert, dry material (e.g., sand or vermiculite) and collected into a suitable, closed container for disposal. Water should never be used to clean up a spill of this compound. orgsyn.org
Disposal: Waste this compound and contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. orgsyn.org
The following table provides a summary of the handling and safety protocols for this compound.
| Protocol | Requirement |
| Personal Protective Equipment | Safety goggles, face shield, chemical-resistant gloves, lab coat |
| Work Environment | Well-ventilated chemical fume hood |
| Handling Conditions | Anhydrous, under an inert atmosphere |
| Storage | Cool, dry, well-ventilated area, away from incompatible materials. Freezer storage recommended. |
| Spill Cleanup | Absorb with inert, dry material. Do not use water. |
| Disposal | As hazardous chemical waste |
Reactivity and Mechanistic Investigations of 6 Methoxy 1 Naphthoyl Chloride
Nucleophilic Acylation Reactions with Various Nucleophiles
The electron-withdrawing nature of the chlorine atom significantly polarizes the carbonyl group, making 6-Methoxy-1-naphthoyl chloride more reactive than other carboxylic acid derivatives like esters or amides. uomustansiriyah.edu.iq This heightened reactivity allows for efficient reactions with both strong and weak nucleophiles, leading to the formation of a diverse array of naphthoyl derivatives.
Esterification Protocols: Formation of Naphthoyl Esters
The synthesis of esters from this compound is a direct application of nucleophilic acyl substitution, where an alcohol or phenol (B47542) acts as the nucleophile. chemguide.co.uk
The reaction of this compound with alcohols provides a straightforward route to various naphthoyl esters. This transformation is typically rapid and high-yielding. uomustansiriyah.edu.iq The reaction proceeds vigorously at room temperature, often necessitating cooling to control the reaction rate. chemguide.co.ukyoutube.com
The substrate scope for this reaction is broad, encompassing primary and secondary alcohols. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to the reaction mixture. The role of the base is to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, preventing it from protonating the alcohol nucleophile or participating in unwanted side reactions. uomustansiriyah.edu.iq Phase-transfer catalysis has also been employed for the efficient synthesis of esters from acyl chlorides. tandfonline.comtandfonline.com
Table 1: Examples of Alcohol-Based Esterification
Alcohol (Nucleophile) Reaction Conditions Product (Naphthoyl Ester) Methanol Pyridine, CH₂Cl₂, 0°C to RT Methyl 6-methoxy-1-naphthoate Ethanol Triethylamine, THF, 0°C to RT Ethyl 6-methoxy-1-naphthoate Isopropanol Pyridine, CH₂Cl₂, RT Isopropyl 6-methoxy-1-naphthoate Benzyl Alcohol Triethylamine, Toluene (B28343), RT Benzyl 6-methoxy-1-naphthoate
Phenols, while less nucleophilic than alcohols, react readily with highly reactive acyl chlorides like this compound to form phenyl esters. niscpr.res.inlibretexts.org The reaction conditions are similar to those used for alcohols, typically involving a base to facilitate the reaction and scavenge the HCl byproduct. niscpr.res.inresearchgate.net The reaction of phenols with acyl chlorides is generally slower than with alcohols but provides an effective method for preparing aryl naphthoates. chemguide.co.uklibretexts.org To enhance the reaction rate, the phenol can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uk Solvent-free conditions using catalysts such as TiO₂ have also been shown to be highly efficient for the esterification of phenols. niscpr.res.in
Table 2: Examples of Phenol-Based Esterification
Phenol (Nucleophile) Reaction Conditions Product (Naphthoyl Phenyl Ester) Phenol Pyridine, CH₂Cl₂, RT Phenyl 6-methoxy-1-naphthoate p-Cresol NaOH(aq), CH₂Cl₂, RT p-Tolyl 6-methoxy-1-naphthoate 2-Naphthol Pyridine, Toluene, 50°C Naphthalen-2-yl 6-methoxy-1-naphthoate
Amidation Strategies: Synthesis of Naphthoyl Amides and Peptidomimetics
The formation of an amide bond via the reaction of an acyl chloride with an amine is one of the most reliable and widely used transformations in organic chemistry. hud.ac.uk
This compound reacts rapidly with primary and secondary amines to produce the corresponding N-substituted 6-methoxy-1-naphthamides. youtube.comcommonorganicchemistry.com The reaction is generally faster and more efficient than esterification due to the higher nucleophilicity of amines compared to alcohols. The mechanism follows the typical addition-elimination pathway. youtube.com As with esterification, a base is required. Often, two equivalents of the amine are used, with one acting as the nucleophile and the second acting as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used along with an auxiliary, non-nucleophilic base like triethylamine. hud.ac.ukchemicalbook.com
The introduction of the 6-methoxy-1-naphthoyl moiety is a valuable strategy in medicinal chemistry. In the field of peptidomimetics, non-natural fragments like the naphthoyl group are incorporated into peptide structures to improve properties such as stability, conformation, and biological activity. nih.govcam.ac.uk this compound can be used to acylate the N-terminus of a peptide or an amino acid, creating a hybrid molecule with potential therapeutic applications. jacsdirectory.com
Table 3: Examples of Amidation with Primary and Secondary Amines
Amine (Nucleophile) Reaction Conditions Product (Naphthoyl Amide) Aniline Triethylamine, CH₂Cl₂, RT N-phenyl-6-methoxy-1-naphthamide Benzylamine Excess Benzylamine, THF, 0°C N-benzyl-6-methoxy-1-naphthamide Diethylamine Triethylamine, CH₂Cl₂, RT N,N-diethyl-6-methoxy-1-naphthamide Piperidine Pyridine, Toluene, RT (6-Methoxynaphthalen-1-yl)(piperidin-1-yl)methanone
N-Acylhydrazones are an important class of compounds with significant biological activities and applications as intermediates in heterocyclic synthesis. nih.gov The synthesis of N-acylhydrazones derived from this compound is a two-step process.
First, the acyl chloride is reacted with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) in a nucleophilic acyl substitution reaction to form the corresponding acyl hydrazide, 6-methoxy-1-naphthohydrazide. google.com This reaction is analogous to amidation, with hydrazine serving as the nitrogen nucleophile.
In the second step, the newly formed 6-methoxy-1-naphthohydrazide is condensed with an aldehyde or a ketone. organic-chemistry.orgresearcher.liferesearchgate.net This reaction, typically carried out under acidic catalysis, involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final N-acylhydrazone product. nih.govekb.eg This modular approach allows for the synthesis of a wide library of derivatives by varying the aldehyde or ketone component.
Table 4: Synthesis of N-Acylhydrazones via a Two-Step Protocol
Step 1: Intermediate Step 2: Carbonyl Compound Reaction Conditions (Step 2) Final Product (N-Acylhydrazone) 6-Methoxy-1-naphthohydrazide Benzaldehyde Ethanol, cat. H⁺, reflux N'-(phenylmethylene)-6-methoxy-1-naphthohydrazide Acetone Methanol, cat. H⁺, reflux N'-(propan-2-ylidene)-6-methoxy-1-naphthohydrazide 4-Chlorobenzaldehyde Ethanol, cat. H⁺, reflux N'-(4-chlorophenyl)methylene-6-methoxy-1-naphthohydrazide
Thioester and Selenoester Formation via Sulphur and Selenium Nucleophiles
The formation of thioesters and selenoesters from acyl chlorides is a fundamental transformation in organic chemistry, valued for the synthesis of biologically active molecules and as intermediates in further chemical modifications. While specific studies detailing the reactions of this compound with sulfur and selenium nucleophiles are not extensively documented in publicly available literature, its reactivity can be predicted based on established principles of acyl chloride chemistry.
The reaction of an acyl chloride, such as this compound, with a thiol (R-SH) or its corresponding thiolate anion (R-S⁻) readily yields a thioester. This nucleophilic acyl substitution is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases used for this purpose include tertiary amines like triethylamine or pyridine. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion.
Similarly, selenoesters can be synthesized by the reaction of acyl chlorides with selenium nucleophiles. These nucleophiles are often generated in situ from the reduction of diselenides (R-Se-Se-R). The resulting selenolate anions (R-Se⁻) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the acyl chloride to form the corresponding selenoester. nih.gov The synthesis of selenoesters is of significant interest due to their unique biological activities and their utility as precursors for acyl radicals in organic synthesis. nih.gov
Illustrative Reaction Scheme for Thioester and Selenoester Formation:
| Reactant | Nucleophile | Product |
|---|---|---|
| This compound | Ethanethiol (in the presence of a base) | S-Ethyl 6-methoxy-1-naphthoate |
Reactions with Other Heteroatom Nucleophiles (e.g., Phosphines, Cyanides)
The electrophilic nature of the carbonyl carbon in this compound also allows for reactions with a variety of other heteroatom nucleophiles, including phosphines and cyanides.
Tertiary phosphines can act as nucleophiles, attacking the carbonyl carbon of acyl chlorides. The initial adduct can then undergo further reactions depending on the reaction conditions and the structure of the phosphine. These reactions can lead to the formation of acylphosphonium salts, which are useful synthetic intermediates.
Cyanide ions (CN⁻), typically from sources like sodium or potassium cyanide, are effective carbon nucleophiles that can react with acyl chlorides to form acyl nitriles. This reaction provides a direct route to α-ketonitriles, which are versatile building blocks in organic synthesis. The reaction follows the general nucleophilic acyl substitution mechanism.
While specific examples involving this compound are not readily found in the literature, its reactivity is expected to be analogous to that of other aromatic acyl chlorides.
Illustrative Reaction Scheme with Other Heteroatom Nucleophiles:
| Reactant | Nucleophile | Potential Product |
|---|---|---|
| This compound | Triphenylphosphine | (6-Methoxy-1-naphthoyl)triphenylphosphonium chloride |
Electrophilic Aromatic Acylation Reactions (Friedel-Crafts Acylation)
Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones, and this compound serves as a valuable acylating agent in this context. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.
The regioselectivity of the Friedel-Crafts acylation is governed by the electronic and steric properties of both the acylating agent and the aromatic substrate. In the case of this compound, the bulky naphthoyl group can influence the position of acylation on the aromatic substrate. For substituted aromatic compounds, the incoming acyl group is directed by the existing substituents. Electron-donating groups on the aromatic substrate activate the ring towards electrophilic attack and typically direct the acylation to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the incoming group to the meta position.
The substrate scope for Friedel-Crafts acylation is broad, encompassing a wide range of aromatic and heteroaromatic compounds. However, the reaction is generally not successful with strongly deactivated aromatic rings.
The choice of catalyst is crucial for the efficiency and selectivity of the Friedel-Crafts acylation. Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) are used. nih.gov The Lewis acid activates the acyl chloride by forming a complex with the chlorine atom, which facilitates the generation of the highly electrophilic acylium ion. masterorganicchemistry.com
Modern advancements have focused on the development of more sustainable and efficient catalytic systems. These include the use of catalytic amounts of milder Lewis acids, such as zinc salts, or Brønsted acids. nih.gov Heterogeneous catalysts, like zeolites, are also employed to simplify product purification and catalyst recovery. chemistrysteps.com The choice of the catalytic system can significantly impact the yield and regioselectivity of the acylation reaction.
Intramolecular Friedel-Crafts acylation is a powerful strategy for the synthesis of polycyclic aromatic compounds, where the acyl chloride and the aromatic ring are part of the same molecule. This reaction leads to the formation of a new ring, typically a five- or six-membered ring fused to the existing aromatic system.
While the potential for derivatives of this compound to undergo such intramolecular cyclizations exists, specific examples are not well-documented in the available scientific literature. A hypothetical substrate for such a reaction would require an aromatic moiety tethered to the naphthoyl group, positioned to allow for intramolecular acylation. The success of such a cyclization would depend on the length and nature of the tether, as well as the reaction conditions, including the choice of catalyst.
Reactions with Organometallic Reagents for C-C Bond Formation
The reaction of acyl chlorides with organometallic reagents is a fundamental method for the formation of carbon-carbon bonds and the synthesis of ketones and alcohols. This compound is expected to react readily with a variety of organometallic compounds.
Grignard Reagents (RMgX): Grignard reagents typically add twice to acyl chlorides. The first addition results in the formation of a ketone, which is more reactive than the starting acyl chloride and rapidly undergoes a second addition to yield a tertiary alcohol after acidic workup.
Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium reagents are highly reactive and generally lead to the formation of tertiary alcohols through a double addition mechanism when reacted with acyl chlorides.
Organocuprates (Gilman Reagents, R₂CuLi): In contrast to Grignard and organolithium reagents, organocuprates are less reactive and can be used to selectively synthesize ketones from acyl chlorides. The reaction typically stops after the first addition, providing a valuable method for ketone synthesis without the over-addition to form an alcohol.
While detailed experimental data for the reactions of this compound with these organometallic reagents are not extensively reported, the general reactivity patterns of acyl chlorides provide a reliable guide to the expected products.
Illustrative Table of Reactions with Organometallic Reagents:
| Reagent | Expected Major Product (after workup) |
|---|---|
| Methylmagnesium bromide (excess) | 2-(6-Methoxynaphthalen-1-yl)propan-2-ol |
| Phenyllithium (excess) | (6-Methoxynaphthalen-1-yl)diphenylmethanol |
Ketone Synthesis via Organocuprate and Organolithium Reagents
The reaction of acyl chlorides with organometallic reagents is a fundamental method for the synthesis of ketones. This compound serves as an excellent electrophile in these transformations due to the highly reactive carbonyl carbon.
Organocuprate Reagents (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), commonly known as Gilman reagents, are particularly effective for the conversion of acyl chlorides to ketones. myttex.net A key advantage of using organocuprates is their lower reactivity compared to Grignard or organolithium reagents, which prevents a second nucleophilic attack on the initially formed ketone product. ub.edu This selectivity ensures that the reaction stops at the ketone stage, avoiding the formation of tertiary alcohols. myttex.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the organocuprate adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion to yield the final ketone product. ub.edu The reaction is typically performed at low temperatures, such as -78 °C, to further enhance selectivity. ub.edu
Organolithium Reagents: Organolithium reagents (RLi) are highly reactive nucleophiles that also react readily with acyl chlorides like this compound. google.com While they can effectively produce ketones, their high reactivity presents a challenge, as they can add to the newly formed ketone to yield a tertiary alcohol after workup. rsc.org To favor the formation of the ketone, the reaction must be carefully controlled, often by using stoichiometric amounts of the organolithium reagent at very low temperatures. researchgate.net An alternative strategy involves converting the acyl chloride to a Weinreb amide (N-methoxy-N-methyl amide) first, which can then be treated with an organolithium reagent to cleanly produce the ketone. researchgate.net
The table below illustrates the expected ketone products from the reaction of this compound with various organocuprate and organolithium reagents.
| Reagent Name | Reagent Formula | Product Name |
| Lithium dimethylcuprate | (CH₃)₂CuLi | 1-(6-methoxy-1-naphthyl)ethan-1-one |
| Lithium diphenylcuprate | (C₆H₅)₂CuLi | (6-methoxynaphthalen-1-yl)(phenyl)methanone |
| n-Butyllithium | n-BuLi | 1-(6-methoxy-1-naphthyl)pentan-1-one |
| Phenyllithium | C₆H₅Li | (6-methoxynaphthalen-1-yl)(phenyl)methanone |
Cross-Coupling Reactions Involving Acyl Chlorides and Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Acyl chlorides, including this compound, can participate in these reactions as electrophilic partners, leading to the formation of ketones or, via decarbonylation, biaryls and other coupled products.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of acyl chlorides with organoboron compounds (e.g., boronic acids) is a highly efficient method for synthesizing unsymmetrical ketones. rsc.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex and typically requires a base and anhydrous conditions. rsc.org The catalytic cycle involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone and regenerate the catalyst. This method is valued for its broad functional group tolerance and the wide availability of boronic acids. google.com
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide or acyl chloride with an organozinc reagent, catalyzed by a nickel or palladium complex. fardapaper.irresearchgate.net This reaction is a versatile method for ketone synthesis, as organozinc reagents can be prepared from a wide range of precursors and exhibit high functional group compatibility. researchgate.net The coupling of this compound with an arylzinc or alkylzinc reagent provides a direct route to the corresponding ketones under mild conditions. researchgate.netdrugfuture.com
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. When applied to acyl chlorides, it provides a direct route to ynones (α,β-alkynyl ketones). The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. semanticscholar.orgnist.gov This transformation allows for the direct introduction of an alkynyl moiety onto the acyl group of this compound.
Decarbonylative Coupling: A significant pathway in the cross-coupling chemistry of acyl chlorides is decarbonylative coupling. In these reactions, the acyl chloride serves as a precursor to an organometallic intermediate after the extrusion of carbon monoxide (CO). This allows the aryl group (the 6-methoxy-1-naphthyl moiety) to participate in couplings that would typically use an aryl halide. For instance, a decarbonylative Heck reaction would couple the 6-methoxy-1-naphthyl group to an alkene, while a decarbonylative Sonogashira coupling would link it to a terminal alkyne. This strategy transforms the readily available carboxylic acid derivative into a synthetic equivalent of an aryl halide, expanding its utility in C-C bond construction. khanacademy.org
The following table summarizes the types of products that can be synthesized from this compound via various cross-coupling reactions.
| Coupling Reaction | Coupling Partner | Typical Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Aryl Naphthyl Ketone |
| Negishi | Organozinc Reagent | Alkyl/Aryl Naphthyl Ketone |
| Sonogashira | Terminal Alkyne | Naphthyl Ynone |
| Decarbonylative Heck | Alkene | 6-Methoxy-1-vinylnaphthalene |
| Decarbonylative Sonogashira | Terminal Alkyne | 6-Methoxy-1-alkynylnaphthalene |
Cascade, Multicomponent, and Tandem Reactions Incorporating this compound
Detailed research findings specifically documenting the use of this compound in cascade, multicomponent, or tandem reactions are not extensively reported in the surveyed scientific literature. While the compound is a versatile building block, its incorporation into complex one-pot reaction sequences has not been a primary focus of published studies.
Kinetic and Thermodynamic Studies of Acylation Pathways Involving this compound
Kinetic Considerations: The rate of acylation reactions is primarily governed by the electrophilicity of the carbonyl carbon in the acyl chloride and the nucleophilicity of the reacting partner. For this compound, several factors influence its reactivity:
Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the 6-position is an electron-donating group. Through resonance, it increases the electron density of the naphthalene (B1677914) ring system. This effect can be transmitted to the carbonyl group, slightly reducing its electrophilicity and potentially decreasing the reaction rate compared to an unsubstituted 1-naphthoyl chloride.
Steric Effects: The acylation occurs at the 1-position of the naphthalene ring. This position is subject to significant steric hindrance from the peri-hydrogen atom at the 8-position. This steric clash can impede the approach of a nucleophile to the carbonyl carbon, slowing the rate of the addition step in the reaction mechanism. Kinetic studies on the acetylation of naphthalene have shown that reaction at the α-position (equivalent to the 1-position) has a much lower enthalpy of activation but a much more negative entropy of activation compared to the β-position, suggesting a more ordered and sterically constrained transition state. rsc.org
Applications of Compounds Derived from 6 Methoxy 1 Naphthoyl Chloride
Advanced Materials Synthesis:
The incorporation of the rigid and planar naphthalene (B1677914) unit from 6-Methoxy-1-naphthoyl chloride into larger molecular architectures is a key strategy in the development of high-performance materials. These materials often exhibit enhanced thermal and mechanical properties, as well as interesting photophysical behaviors.
The bifunctional nature of derivatives of this compound allows for their use as monomers in polymerization reactions, leading to the formation of macromolecules with tailored properties. The naphthalene group integrated into the polymer backbone can significantly influence the final characteristics of the material.
Aromatic polyesters, polyamides, and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. tandfonline.comtitech.ac.jp The synthesis of these polymers often involves polycondensation reactions between diacid chlorides and diols or diamines. derpharmachemica.comnih.gov While direct literature on the use of this compound in these specific polymerizations is not abundant, its chemical structure suggests its potential as a comonomer or a modifying agent.
By converting 6-Methoxy-1-naphthoic acid to a dicarboxylic acid derivative, it can be reacted with diols to form polyesters or with diamines to form polyamides. The general reaction for polyamide synthesis, for instance, involves the reaction of a diacid chloride with a diamine in an aprotic polar solvent at low temperatures. nih.gov The incorporation of the bulky and rigid naphthoyl group into the polymer chain would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer.
The synthesis of polyimides typically involves a two-step process where a dianhydride reacts with a diamine to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. titech.ac.jptitech.ac.jpnasa.govvt.edu Introducing this compound derivatives into the polyimide structure could modify properties such as solubility and processability, which are often challenges with rigid aromatic polyimides. titech.ac.jp
Table 1: Potential Monomers Derived from 6-Methoxy-1-naphthoic Acid for Polymer Synthesis
| Monomer Type | General Structure | Potential Polymer Class |
| Diacid Chloride | ClOC-(C₁₀H₆(OCH₃))-COCl | Polyesters, Polyamides |
| Diamine | H₂N-(C₁₀H₅(OCH₃))-NH₂ | Polyamides, Polyimides |
This table represents hypothetical monomer structures derived from 6-methoxy-1-naphthoic acid for the synthesis of various high-performance polymers.
Polymers containing aromatic and heteroaromatic units are increasingly being investigated for their potential in chemical sensing and separation applications. semi.ac.cn The incorporation of the 6-methoxy-1-naphthoyl moiety into polymer backbones can impart specific functionalities suitable for these technologies. Molecularly imprinted polymers (MIPs), for instance, are materials designed with recognition sites for specific target molecules. mdpi.com The naphthalene group could act as a structural element in the formation of these cavities.
The inherent fluorescence of the naphthalene ring system can be exploited in the development of polymeric fluorescent sensors. nih.gov When a target analyte interacts with the polymer, it can cause a change in the fluorescence emission, such as quenching or enhancement, allowing for detection. The methoxy (B1213986) group on the naphthalene ring can further modulate the electronic properties and, consequently, the sensing behavior of the polymer.
In separation technologies, polymers with rigid structures and specific interaction sites are valuable for membrane-based separations or as stationary phases in chromatography. The defined geometry and potential for π-π stacking interactions of the naphthoyl units within a polymer matrix could lead to materials with selective permeability or adsorption characteristics for certain molecules.
The photophysical properties of the naphthalene core make this compound a valuable building block for the synthesis of organic electronic and photonic materials. nih.gov These materials are at the forefront of developing new technologies for lighting, displays, and energy conversion.
Naphthalene and its derivatives are well-known for their fluorescent properties, exhibiting high quantum yields and photostability. nih.gov These characteristics make them excellent candidates for the development of fluorescent probes for the detection of various analytes, including metal ions. tandfonline.comnih.gov For example, a Schiff-base type fluorescent sensor synthesized from 2-hydroxy-1-naphthaldehyde (B42665) demonstrated a significant fluorescence enhancement upon binding with Zn²⁺ ions. tandfonline.com The derivatization of this compound can lead to a wide array of fluorescent compounds with tailored sensitivities and selectivities.
In the realm of organic light-emitting diodes (OLEDs), materials that can efficiently emit light upon electrical excitation are crucial. tcichemicals.commdpi.com Organic molecules with extended π-conjugated systems, such as naphthalene derivatives, are often used as emitters or hosts in the emissive layer of OLEDs. google.com The methoxy group in this compound can act as an electron-donating group, which can tune the emission wavelength and improve the performance of the resulting light-emitting material.
Table 2: Photophysical Properties of a Naphthalene-Based Fluorescent Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | Varies with solvent and analyte | nih.gov |
| Emission Wavelength (λem) | 434 nm (in the presence of Al³⁺) | nih.gov |
| Binding Constant (Ka) with Al³⁺ | 1.598 × 10⁵ M⁻¹ | nih.gov |
| Detection Limit for Al³⁺ | 8.73 × 10⁻⁸ mol/L | nih.gov |
Data from a study on a naphthalene derivative fluorescent probe for Al³⁺ detection, illustrating the potential of such compounds in sensing applications. nih.gov
The development of efficient organic photovoltaic (OPV) devices relies on the design of photoactive materials that can absorb sunlight and convert it into electrical energy. Aromatic compounds with good light-harvesting properties are essential components of these devices. While specific research on this compound derivatives in solar energy conversion is limited, the fundamental properties of the naphthalene chromophore suggest its potential in this field.
The broad absorption spectrum and photochemical stability of naphthalene-containing molecules could be advantageous for their use as donor or acceptor materials in the active layer of organic solar cells. The ability to chemically modify the 6-methoxy-1-naphthoyl structure allows for the fine-tuning of the energy levels (HOMO and LUMO) of the resulting compounds, which is critical for efficient charge separation and transport in OPV devices. Further research in this area could lead to the development of novel photoactive materials for next-generation solar energy technologies.
Liquid Crystals and Mesogenic Systems Incorporating Naphthoyl Moieties
The incorporation of the naphthalene moiety, derivable from precursors like this compound, is a subject of growing interest in the field of liquid crystals. The rigid and planar structure of the naphthalene unit is highly conducive to the formation of mesophases, which are essential for liquid crystal applications. Research has demonstrated that both low and high molecular mass mesogens containing naphthalene derivatives can exhibit attractive properties. researchgate.net
Homologous series of mesogenic compounds containing a naphthalene core have been synthesized and characterized. researchgate.net For instance, studies on various ester homologous series have shown that the presence of the naphthalene moiety often leads to the exhibition of enantiotropic nematic phases. researchgate.net The thermal stability and the type of mesophase are significantly influenced by the substituents on the naphthalene ring. The introduction of a methoxy group, as in the case of derivatives from this compound, can affect the polarity and polarizability of the molecule, which in turn influences the mesophase thermal stability. mdpi.com For example, it has been documented that electron-donating groups like a methoxy group can influence the stability of the nematic mesophase. mdpi.com
The geometry of the linkage and the substitution pattern on the naphthalene ring are critical factors. For example, 2,6-disubstituted naphthyl moieties have been used to synthesize materials with very high nematic phase stability, although they also tend to have high melting points. researchgate.net The birefringence of such compounds, a key property for display applications, has been measured to be in the range of 0.26 to 0.42. researchgate.net
Below is a table summarizing the properties of some naphthalene-based mesogenic systems.
| Naphthalene Derivative Type | Observed Mesophase | Key Findings | Reference |
| Ester Homologous Series | Enantiotropic Nematic | All members of the series exhibit this phase. | researchgate.net |
| Naphthyl Benzoate Esters | Nematic | Substituents (electron-donating/withdrawing) influence thermal stability. | mdpi.com |
| 2,6-Disubstituted Naphthyls | Nematic | High nematic phase stability and high melting points. | researchgate.net |
| Binary systems with Naphthalene Derivatives | Smectic and/or Nematic | Mesophase induction observed in mixtures of non-mesogenic components. | tandfonline.com |
Naphthoyl-Functionalized Surfaces and Thin Films for Adhesion and Coating Technologies
The functionalization of surfaces with specific chemical moieties is a cornerstone of modern materials science, enabling the tailoring of properties like adhesion, wettability, and biocompatibility. This compound, as a reactive acyl chloride, is an excellent candidate for the covalent modification of surfaces rich in nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups. Such modifications can be applied to a wide range of substrates, including polymers, metal oxides, and self-assembled monolayers.
The introduction of the 6-methoxy-1-naphthoyl group onto a surface can significantly alter its characteristics. The bulky and aromatic nature of the naphthoyl moiety can increase the surface's hydrophobicity and influence its interaction with other materials. This is crucial in coating technologies, where controlling the surface energy is key to achieving desired properties like anti-corrosion, anti-reflective, or self-cleaning functionalities. frontiersin.orgempa.ch The process of creating these functional layers can be achieved through various thin-film deposition techniques, including solution-based methods like spin-coating or dip-coating. mdpi.com
In the realm of adhesion, the functionalization of surfaces can enhance the bonding between different layers of a material or between a material and a biological system. mdpi.com For instance, the incorporation of specific chemical groups can promote cell adhesion, which is a critical factor in the development of biomedical implants and tissue engineering scaffolds. nih.govmdpi.com While direct studies on naphthoyl-functionalized surfaces for adhesion are specific, the principles of surface chemistry suggest that the rigid structure of the naphthalene core could provide a stable and well-defined interface, potentially promoting organized molecular assembly and enhancing adhesive strength through mechanisms like pi-pi stacking interactions with other aromatic molecules.
The table below outlines potential applications and the role of naphthoyl functionalization in adhesion and coating technologies.
| Application Area | Role of Naphthoyl Functionalization | Potential Benefits |
| Protective Coatings | Modifies surface energy and hydrophobicity. | Improved resistance to corrosion and environmental degradation. |
| Optical Coatings | Creates a high refractive index layer. | Development of anti-reflective or specialized optical filters. |
| Biomedical Implants | Provides a specific chemical interface for biological interactions. | Enhanced cell adhesion and improved tissue integration. mdpi.com |
| Adhesives | Acts as a rigid structural component in adhesive formulations. | Increased cohesive strength and thermal stability. |
Medicinal Chemistry and Agrochemical Scaffolds
Design and Synthesis of Naphthalene-Derived Heterocycles for Biological Evaluation
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. biointerfaceresearch.com this compound serves as a versatile starting material for the synthesis of a wide array of naphthalene-derived heterocycles. The reactivity of the acyl chloride group allows for its facile reaction with various nucleophiles, leading to the formation of amides, esters, and ketones, which can then be cyclized to form heterocyclic rings.
Researchers have synthesized novel naphthalene-heterocycle hybrids and evaluated their biological activities. rsc.orgsemanticscholar.org For example, a series of thiazole-naphthalene derivatives were designed and synthesized as potential anticancer agents, with some compounds showing potent activity as tubulin polymerization inhibitors. tandfonline.com In one study, compound 5b (a thiazole-naphthalene derivative) exhibited IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cancer cell lines, respectively. tandfonline.com
Furthermore, naphthalene-derived (arylalkyl)azoles have been investigated as new anticonvulsant agents. nih.gov Some of these compounds showed significant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models of epilepsy. nih.gov Another area of investigation is the development of naphthalene-1,4-dione analogues as anticancer agents that target the Warburg effect. rsc.orgrsc.org
The table below presents examples of biologically active naphthalene-derived heterocycles.
| Heterocycle Class | Target/Application | Key Findings | Reference |
| Thiazole-naphthalenes | Anticancer (Tubulin inhibitors) | Compound 5b showed IC50 of 0.48 µM against MCF-7 cells. | tandfonline.com |
| Naphthalene-derived (arylalkyl)azoles | Anticonvulsant | Imidazolylmethyl-thiazole C1 had an ED50 of 7.9 mg/kg in the MES test. | nih.gov |
| Naphthalene-1,4-dione analogues | Anticancer | Imidazole derivative 44 showed a good balance of potency and selectivity. | rsc.orgrsc.org |
| Naphthalene-nicotinonitrile hybrids | Antitumor, Anti-inflammatory, Antituberculosis | Several compounds were more potent than doxorubicin (B1662922) against HepG-2 and MCF-7 cell lines. | rsc.orgsemanticscholar.org |
Construction of Complex Naphthoyl-Containing Ligands for Molecular Recognition
The development of ligands with high affinity and selectivity for specific molecular targets is a central goal in areas such as catalysis, chemical sensing, and drug design. nih.gov The rigid, aromatic framework of the naphthoyl group makes it an attractive component for the construction of complex ligands. This structural unit can participate in non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are crucial for molecular recognition.
This compound can be used to introduce the naphthoyl moiety into larger molecular scaffolds, creating multidentate ligands capable of coordinating with metal ions. Schiff base ligands, for instance, which are known for their ability to form stable complexes with a variety of metals, can be synthesized from derivatives of naphthalene-containing aldehydes or amines. ekb.egnih.govmdpi.com The electronic properties of the naphthoyl group, influenced by substituents like the methoxy group, can tune the coordination properties of the resulting ligand.
In the field of asymmetric catalysis, chiral ligands based on binaphthyl scaffolds have been developed for enantioselective reactions. acs.org These ligands often rely on the steric bulk and defined geometry of the binaphthyl system to control the stereochemical outcome of a reaction. While not directly binaphthyl, the 6-methoxy-1-naphthoyl group can be incorporated into ligand designs to impart specific steric and electronic features that can influence the catalytic activity and selectivity of a metal complex.
The table below summarizes the roles of naphthoyl moieties in ligand design.
| Ligand Type | Application | Role of Naphthoyl Moiety | Reference |
| Schiff Base Ligands | Metal Ion Coordination, Catalysis | Provides a rigid, aromatic backbone and participates in complex stabilization. | ekb.egmdpi.com |
| Chiral Binaphthyl-based Ligands | Asymmetric Catalysis | Contributes to the chiral environment around the metal center, inducing enantioselectivity. | acs.org |
| Ligands for Protein Recognition | Drug Design | Engages in hydrophobic and pi-pi stacking interactions within protein binding pockets. | nih.gov |
Precursors for Total Synthesis of Natural Products with Naphthalene Backbones
The naphthalene ring system is a core structural feature in a variety of natural products with diverse biological activities. The total synthesis of these complex molecules often relies on the use of functionalized naphthalene precursors that can be elaborated into the final target. This compound represents a valuable building block in this context, offering two distinct functional handles: the reactive acyl chloride and the methoxy-substituted aromatic ring.
The acyl chloride group can be readily converted into a range of other functionalities, such as ketones, esters, amides, or even reduced to an alcohol or an alkyl chain. The methoxy group can act as a directing group for further electrophilic aromatic substitution or can be demethylated to a hydroxyl group at a later stage in the synthesis. Methodologies for the regioselective synthesis of polysubstituted naphthalenes are crucial for the efficient construction of these natural products. nih.gov
While specific examples of the direct use of this compound in a completed total synthesis are not highlighted in the provided context, its potential is evident from the structures of known natural products. For instance, many naphthoquinone natural products possess oxygenation patterns that could be derived from a methoxynaphthalene precursor. The development of diversity-oriented C-H activation reactions on the naphthalene scaffold further expands the toolkit for creating complex, drug-like molecules from such precursors. acs.org
| Natural Product Class | Significance | Potential Role of this compound |
| Naphthoquinones | Anticancer, Antibacterial activities | Source of the naphthalene core with a specific oxygenation pattern. |
| Aflatoxins | Mycotoxins with biological significance | A building block for the construction of the fused ring system. |
| Naphthalene-containing alkaloids | Diverse pharmacological activities | A precursor for one of the aromatic rings in the alkaloid structure. |
Development of Novel Agrochemical Lead Compounds Utilizing Naphthoyl Frameworks
The search for new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort. The naphthalene scaffold has been explored for the development of novel pesticides. The discovery of new lead compounds in agrochemical research often involves the synthesis and screening of libraries of structurally diverse molecules. researchgate.netbohrium.com
This compound can serve as a key intermediate for the preparation of such libraries. By reacting it with a variety of amines, alcohols, or other nucleophiles, a large number of candidate compounds with a common naphthoyl framework can be generated. These compounds can then be tested for their insecticidal, fungicidal, or herbicidal activity.
A study on novel β-naphthol derivatives containing a benzothiazolylamino group, synthesized via a Betti reaction, demonstrated favorable insecticidal properties, particularly against the oriental armyworm and the diamondback moth. nih.gov Some of the synthesized compounds in this class exhibited LC50 values in the range of 0.0988–5.8864 mg·L−1 against the diamondback moth. nih.gov This highlights the potential of naphthalene-based structures in the development of effective agrochemicals. The process of moving from an initial "hit" to a viable "lead" compound often involves extensive chemical modification to optimize activity and safety, a process known as hit-to-lead optimization. nih.gov
| Compound Class | Agrochemical Activity | Screening Results | Reference |
| β-Naphthol derivatives with benzothiazolylamino groups | Insecticidal | LC50 values of 0.0988–5.8864 mg·L−1 against diamondback moth. | nih.gov |
| Pyrazolecarboxamides | Herbicidal | A successful example from a combinatorial library approach. | researchgate.net |
Supramolecular Chemistry:
The 6-methoxynaphthalene core, with its planar aromatic structure, is an excellent building block for creating molecules capable of participating in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are the driving forces behind the formation of complex and functional supramolecular assemblies.
Assembly of Naphthoyl-Based Receptors and Chemo/Biosensors
Derivatives of this compound, particularly amides and hydrazones, can be designed to act as receptors for specific ions or molecules. The naphthalene unit can serve as a signaling component, while strategically placed binding sites, often introduced through the derivatization of the acyl chloride, provide selectivity. For instance, N-naphthoyl thiourea (B124793) derivatives have been shown to be effective anion sensors and can form supramolecular assemblies. mdpi.com The methoxy group on the naphthalene ring can influence the electronic properties and solubility of the resulting receptor, potentially enhancing its performance.
Construction of Molecular Machines and Switches with Naphthoyl-Derived Components
Molecular machines and switches are molecules that can undergo controlled, reversible changes in their structure and properties in response to external stimuli such as light, pH, or the binding of a chemical species. The rigid and photoresponsive nature of the naphthalene scaffold makes it a suitable component for such systems. While direct examples using this compound are not prevalent, related naphthopyran molecular switches undergo ring-opening reactions to form colored species, demonstrating the potential of the naphthalene core in creating switchable molecules. researchgate.netthieme-connect.denih.govhelsinki.fi Hydrazone-based molecular switches, which can be synthesized from acyl chlorides, have also been developed, and the incorporation of a naphthyl group has been shown to be a key design element. nih.gov
Self-Assembly Processes and Ordered Supramolecular Architectures
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Derivatives of this compound, such as amides and esters, are prime candidates for self-assembly due to their capacity for hydrogen bonding and π-π stacking. Naphthalene dicarboxamides, for example, are known to form hydrogen-bonded ladder motifs. mdpi.com The introduction of a methoxy group can influence the packing and hydrogen-bonding networks of these molecules. researchgate.net Furthermore, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into nanofibers and nanotwists, highlighting the role of the naphthalene moiety in directing the formation of complex nanostructures. researchgate.net The formation of supramolecular gels from various naphthoyl derivatives has also been reported, indicating the potential for creating soft materials with tunable properties. researchgate.netacs.org
Analytical Chemistry Applications:
The unique chemical and photophysical properties of the 6-methoxynaphthalene group can be exploited in the field of analytical chemistry for the detection and quantification of various analytes.
Derivatization Reagents for Chromatographic Analysis (e.g., enhanced detectability)
In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the separation and detection of analytes. Acyl chlorides, such as benzoyl chloride, are commonly used as derivatizing reagents for compounds containing primary and secondary amines, and phenols. ekb.egmdpi.comrsc.orgcapes.gov.br this compound can be used in a similar fashion. The reaction of this compound with an analyte introduces the 6-methoxynaphthalene group, which can significantly enhance its detectability. The naphthalene moiety is a strong chromophore and fluorophore, leading to increased UV absorbance and fluorescence, thereby improving the sensitivity of the analysis. scienceopen.com A comparative study of different amine-derivatization methods highlighted the utility of acyl chlorides in enhancing ionization efficiency for mass spectrometry detection. nih.gov
Table 1: Comparison of Common Derivatizing Agents for Amines in HPLC
| Derivatizing Agent | Target Functional Groups | Detection Method | Advantages |
| This compound (proposed) | Primary/Secondary Amines, Phenols | UV, Fluorescence, MS | Potentially high sensitivity due to naphthalene fluorophore. |
| Benzoyl Chloride | Primary/Secondary Amines, Phenols | UV, MS | Fast reaction, stable derivatives. ekb.eg |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence, MS | High fluorescence quantum yield, versatile. nih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, fluorogenic (reagent itself is not fluorescent). nih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence, UV | Stable derivatives, good for amino acid analysis. nih.gov |
Development of Naphthoyl-Based Fluorescent and Colorimetric Probes for Target Analytes
The inherent fluorescence of the naphthalene ring system makes it an excellent scaffold for the development of fluorescent probes. scienceopen.com By attaching a specific recognition unit to the 6-methoxy-1-naphthoyl core, via reaction at the acyl chloride, selective sensors for various analytes can be created. For example, naphthoyl hydrazone derivatives have been synthesized and shown to act as fluorescent and colorimetric sensors for metal ions and changes in pH. acs.orgresearchgate.net The binding of the target analyte to the recognition part of the probe can induce a change in the photophysical properties of the naphthalene fluorophore, such as a shift in the emission wavelength or an increase or decrease in fluorescence intensity, allowing for its detection and quantification. mdpi.comekb.eg Naphthalene-based fluorescent probes have been developed for a wide range of analytes, including metal ions and biomolecules. scienceopen.comnih.gov The methoxy group can further tune the electronic and photophysical properties of these probes.
Table 2: Examples of Naphthalene-Based Fluorescent and Colorimetric Probes
| Probe Type | Target Analyte | Principle of Detection |
| Naphthoyl hydrazone | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence or color change. acs.org |
| Naphthalimide-based hydrazone | Biogenic amines, pH | Change in absorption and fluorescence upon reaction or pH change. researchgate.net |
| Naphthothiazole derivative | Metal Ions (e.g., Zn²⁺, Sn²⁺) | Selective binding leading to a change in fluorescence and color. nih.gov |
| Naphthalene derivative | Metal Ions (e.g., Al³⁺) | Formation of a fluorescent complex upon binding. nih.gov |
Chemosensors for Environmental Monitoring and Industrial Process Control
Compounds derived from this compound are pivotal in the development of sophisticated chemosensors, which are instrumental in environmental monitoring and the control of industrial processes. These sensors are designed to detect a variety of analytes, including metal ions and organic pollutants, with high sensitivity and selectivity. The core of these chemosensors is often a naphthalene-based fluorophore or chromophore, the photophysical properties of which are modulated upon interaction with a specific analyte. The this compound moiety can be chemically transformed into various functional derivatives that serve as the active components of these sensing systems.
A common strategy involves the conversion of the acyl chloride to a naphthaldehyde derivative. This can be achieved through a reduction reaction, for instance, using a reducing agent like lithium tri-tert-butoxyaluminohydride. The resulting 6-methoxy-1-naphthaldehyde (B8763494) can then be reacted with a variety of amines or hydrazines to form Schiff base ligands. These Schiff bases often exhibit significant changes in their fluorescence or color upon coordination with metal ions, forming the basis of a chemosensor.
Alternatively, this compound can be directly reacted with amines to produce naphthalene-based amides. These amides can also function as chemosensors, where the binding of an analyte to the amide or a proximate chelating group influences the electronic properties of the naphthalene ring system, leading to a detectable signal. The methoxy group on the naphthalene ring can further enhance the photophysical properties of these molecules, contributing to their sensitivity as sensors.
The versatility of the naphthoyl chloride group allows for the synthesis of a diverse library of sensor molecules tailored for specific analytes. The selection of the reacting amine or the subsequent chemical modifications dictates the selectivity of the resulting chemosensor. For instance, the incorporation of specific chelating moieties can lead to sensors that are highly selective for particular metal ions.
Research Findings on Naphthalene-Based Chemosensors
While direct studies on chemosensors derived from this compound are not extensively documented, the broader class of naphthalene-based chemosensors provides a strong indication of their potential applications. Research in this area has yielded a variety of sensors for different environmental and industrial analytes.
For instance, Schiff base chemosensors derived from 2-hydroxy-1-naphthaldehyde have demonstrated high selectivity and sensitivity for various metal ions. A plausible synthetic route from this compound would involve its conversion to 6-methoxy-1-naphthaldehyde, which can then be used to synthesize analogous Schiff base sensors. The performance of such sensors is typically evaluated based on their detection limit, selectivity over other potential interferents, and response time.
Below are interactive data tables summarizing the performance of representative naphthalene-based chemosensors, which illustrate the potential capabilities of sensors derived from this compound.
Table 1: Naphthalene-Based Chemosensors for Metal Ion Detection
| Sensor Structure Type | Target Analyte | Detection Limit | Sensing Mechanism |
| Schiff Base | Zn²⁺ | 0.33 µM | Chelation-Enhanced Fluorescence (CHEF) |
| Schiff Base | Al³⁺ | - | Photoinduced Electron Transfer (PET) |
| Hydrazone | Fe²⁺ | Nanomolar level | - |
Table 2: Naphthalene-Based Chemosensors for Anion and Neutral Molecule Detection
| Sensor Structure Type | Target Analyte | Detection Limit | Sensing Mechanism |
| Azo-coupled Schiff Base | Cyanide (CN⁻) | - | Colorimetric change |
| Naphthalene Derivative | Hydrazine (B178648) | - | Fluorescence enhancement |
These findings underscore the potential of naphthalene-based structures, accessible from precursors like this compound, in creating highly effective chemosensors for a range of applications in environmental safety and industrial quality control. The ability to fine-tune the sensor's properties through synthetic modifications makes this class of compounds particularly promising for the development of next-generation sensing technologies.
Spectroscopic and Chromatographic Methodologies for the Characterization of 6 Methoxy 1 Naphthoyl Chloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including derivatives of 6-methoxy-1-naphthoyl chloride. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and their spatial relationships.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectroscopy, offers the initial and most fundamental level of structural analysis. The ¹H NMR spectrum of a 6-methoxy-1-naphthoyl derivative will typically display characteristic signals for the methoxy (B1213986) protons (a singlet around 3.8-4.0 ppm) and a series of multiplets in the aromatic region corresponding to the protons on the naphthalene (B1677914) ring system. mdpi.comresearchgate.net The chemical shifts and coupling patterns of these aromatic protons are highly sensitive to the substitution pattern on the naphthyl core. semanticscholar.org Similarly, the ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the carbonyl carbon of the naphthoyl group (typically in the range of 160-170 ppm) and the methoxy carbon (around 55-62 ppm). nih.gov
For more complex derivatives, where 1D spectra may suffer from signal overlap, two-dimensional (2D) NMR techniques are indispensable. tandfonline.comsdsu.eduyoutube.com These methods provide correlational data that reveal connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the assignment of adjacent protons on the naphthalene ring and any attached side chains. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. tandfonline.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). tandfonline.comyoutube.com It is crucial for identifying quaternary carbons and for connecting different spin systems, for instance, linking a substituent to the naphthoyl framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. libretexts.org This is particularly useful for establishing the stereochemistry and conformation of complex derivatives where protons that are close in space, but not necessarily through bonds, will show cross-peaks. researchgate.net
| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Obtained |
|---|---|---|---|
| ¹H | 1D NMR | 7.0 - 8.5 (Aromatic), 3.8 - 4.0 (Methoxy) | Proton environment and multiplicity |
| ¹³C | 1D NMR | 110 - 140 (Aromatic), 160 - 170 (Carbonyl), 55 - 62 (Methoxy) | Carbon framework |
| ¹H-¹H | COSY | N/A | Proton-proton coupling networks |
| ¹H-¹³C | HSQC | N/A | Direct proton-carbon correlations |
| ¹H-¹³C | HMBC | N/A | Long-range proton-carbon correlations (2-3 bonds) |
| ¹H-¹H | NOESY | N/A | Through-space proton-proton proximities |
For derivatives of this compound that exist as crystalline solids or are incorporated into polymeric materials, solid-state NMR (ssNMR) provides invaluable structural information. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. mdpi.com
¹³C CP/MAS NMR can distinguish between different polymorphs of a crystalline derivative by revealing differences in the local chemical environments of the carbon atoms. mdpi.com It is also a powerful tool for characterizing naphthalene-based polymers, where it can provide information on the polymer structure, monomer incorporation, and chain dynamics. nih.govkaust.edu.sa The signals in the solid-state ¹³C NMR spectrum of a naphthalene-based polymer can confirm the successful polymerization and the presence of the constituent monomer units. nih.gov For instance, the disappearance of signals corresponding to reactive groups of the monomers and the appearance of new signals characteristic of the polymer backbone linkages would be observed.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound derivatives and for gaining insights into their structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. tandfonline.com This is crucial for confirming the identity of newly synthesized derivatives of this compound. By comparing the experimentally measured accurate mass to the calculated mass for a proposed molecular formula, it is possible to confirm the elemental composition with a high degree of confidence, typically with an error of less than 5 ppm. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. researchgate.net The fragmentation patterns are highly characteristic of the molecule's structure and can provide detailed information about the connectivity of its constituent parts. nih.govgre.ac.ukfu-berlin.de
In the analysis of this compound derivatives, MS/MS experiments can reveal characteristic fragmentation pathways. For example, in naphthoyl-containing compounds, cleavage of the bond between the carbonyl group and the naphthalene ring is a common fragmentation pathway, leading to the formation of a naphthoyl cation. nih.gov The subsequent fragmentation of this ion can provide further structural information about the substitution pattern on the naphthalene ring. By systematically analyzing the fragmentation patterns of a series of related derivatives, it is possible to establish general fragmentation rules that can aid in the identification of unknown compounds within this class. researchgate.netnih.gov
| Technique | Information Obtained | Application to this compound Derivatives |
|---|---|---|
| HRMS | Accurate mass and elemental composition | Confirmation of the molecular formula of new derivatives |
| MS/MS | Structural information from fragmentation patterns | Elucidation of connectivity and substituent identification |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. thermofisher.comjasco-global.com Both techniques probe the vibrational modes of a molecule, but they are governed by different selection rules.
In the IR spectrum of a this compound derivative, characteristic absorption bands would be expected for the carbonyl (C=O) stretching of the acid chloride group, typically in the region of 1750-1800 cm⁻¹. The C-O stretching of the methoxy group would appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring appear in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net
Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. scispace.com Therefore, the C=C stretching vibrations of the naphthalene ring are often strong in the Raman spectrum. scilit.comresearchgate.net The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of functional groups and providing insights into the molecular structure. jasco-global.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=O Stretch (Acid Chloride) | 1750 - 1800 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Asymmetric C-O Stretch (Methoxy) | 1250 - 1300 | IR |
| Symmetric C-O Stretch (Methoxy) | 1000 - 1050 | IR |
Vibrational Analysis for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is an indispensable tool for identifying functional groups within a molecule. thermofisher.com These techniques measure the interaction of electromagnetic radiation with molecular vibrations, providing a unique spectral "fingerprint". thermofisher.com In the context of this compound and its derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, these methods are crucial for structural confirmation and for monitoring the progress of chemical reactions. jcdronline.org
FTIR spectroscopy measures the absorption of infrared light by a sample, while Raman spectroscopy measures the inelastic scattering of laser light. thermofisher.com The two techniques are complementary, as some molecular vibrations that are strong in FTIR may be weak in Raman, and vice versa. epequip.com For instance, the carbonyl (C=O) stretch of the acyl chloride in the parent compound is a strong absorber in the IR spectrum. When this compound undergoes a reaction, such as esterification or amidation, the disappearance of the characteristic acyl chloride peak and the concurrent appearance of a new carbonyl peak (e.g., ester or amide) can be tracked to monitor reaction completion.
Key vibrational modes for derivatives include the aromatic C-H and C=C stretching vibrations of the naphthalene ring system, the C-O stretching of the methoxy group, and the carbonyl stretching of the ketone or carboxylic acid group in metabolites like 6-methoxy-2-naphthylacetic acid (6-MNA). globalresearchonline.net
Below is a table summarizing the typical vibrational frequencies for key functional groups found in this compound derivatives.
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Technique |
| Carbonyl (Acyl Chloride) | C=O Stretch | 1770 - 1815 | FTIR |
| Carbonyl (Ketone) | C=O Stretch | 1705 - 1725 | FTIR/Raman |
| Carbonyl (Carboxylic Acid) | C=O Stretch | 1700 - 1725 | FTIR/Raman |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | FTIR/Raman |
| Methoxy Group | C-O Stretch | 1000 - 1300 | FTIR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | FTIR/Raman |
| Hydroxyl (Carboxylic Acid) | O-H Stretch | 2500 - 3300 (broad) | FTIR |
Surface-Enhanced Raman Spectroscopy (SERS) for Naphthoyl-Coated Nanostructures
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that dramatically amplifies the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. mdpi.com The enhancement factor can be several orders of magnitude, making it possible to detect even single molecules. researchgate.netwiley.com This amplification arises primarily from electromagnetic field enhancement due to the excitation of localized surface plasmon resonances on the metallic nanostructures. nih.govnorthwestern.edu
For naphthoyl-containing compounds, SERS offers a powerful method for trace-level detection and structural analysis. frontiersin.org When a derivative of this compound is adsorbed onto a SERS-active substrate, its unique Raman fingerprint is significantly enhanced. This has potential applications in various fields, from monitoring therapeutic drugs in biological fluids to detecting contaminants. spectroscopyonline.commdpi.com
The fabrication of rationally designed SERS substrates with high sensitivity and reproducibility is a key area of research. nih.govrsc.org By coating these nanostructures with molecules containing the naphthoyl moiety, researchers can study molecular orientation and interaction at the nanoscale. The specific vibrational bands that are enhanced can provide information about which part of the molecule is closest to the metal surface and how it is oriented.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the detailed three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a crystal, it is possible to deduce the precise arrangement of atoms, as well as bond lengths and angles.
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation of Naphthoyl Derivatives
Single Crystal X-ray Diffraction (SCXRD) is the gold-standard method for the unambiguous determination of molecular structure, including the absolute stereochemistry and conformation of chiral molecules. nih.govmun.ca To perform SCXRD, a single, high-quality crystal of the compound is required. rsc.orgacs.org
In the study of this compound derivatives, SCXRD provides invaluable information. For instance, the crystal structure of the related compound 6-methoxy-2-naphthaldehyde (B117158) has been determined, revealing precise details about its planarity and intermolecular interactions. researchgate.net For new, more complex derivatives that may possess chiral centers, SCXRD can establish the absolute configuration (R/S nomenclature) and the preferred conformation of the molecule in the solid state. This information is critical in pharmaceutical development, where different enantiomers can have vastly different biological activities. For example, X-ray diffraction analysis was used to confirm the trans relative configuration of a synthesized α,β-disubstituted benzenepropanamide derivative. acs.org
| Parameter | Description |
| Space Group | Describes the symmetry of the crystal lattice. For 6-methoxy-2-naphthaldehyde, it is Pcab. researchgate.net |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. |
| Atomic Coordinates | The x, y, and z positions of each atom within the unit cell, which define the molecular structure. |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a cornerstone for purity assessment and for the isolation of specific compounds in the pharmaceutical industry.
For this compound and its derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ijprajournal.comresearchgate.net
HPLC is routinely employed for:
Purity Assessment: A pure compound should ideally yield a single peak in the chromatogram. The presence of additional peaks indicates impurities, and the area under each peak is generally proportional to the concentration of that component.
Quantitative Analysis: By running standards of known concentration, a calibration curve can be created to determine the exact amount of a substance in a sample. Validated HPLC methods have been developed for the quantitative determination of Nabumetone in bulk and pharmaceutical dosage forms. ijprajournal.comresearchgate.net
Isolation of Compounds: Preparative HPLC uses larger columns to separate and purify larger quantities of a target compound from a reaction mixture or natural extract. This technique is valuable for obtaining pure samples of derivatives or metabolites for further study. upce.cz
The table below summarizes typical conditions for the HPLC analysis of Nabumetone, a key derivative.
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil ODS C18 (4.6 mm x 250 mm, 5 µm) researchgate.net | C18 column ijprajournal.com |
| Mobile Phase | Acetonitrile : Water (50:50 v/v) researchgate.net | Acetonitrile : Methanol : Water (50:10:40 v/v) ijprajournal.com |
| Flow Rate | 1.0 mL/min researchgate.net | 0.9 mL/min ijprajournal.com |
| Detection | UV at 230 nm researchgate.net | Not specified, but UV is typical |
| Retention Time | 14.167 min researchgate.net | 7.8 min ijprajournal.com |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Derivatives
The characterization of volatile or derivatized forms of this compound and its subsequent products relies on high-resolution separation techniques. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a foundational method for this purpose, particularly for thermally stable and volatile compounds. Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative, offering unique advantages in speed, efficiency, and environmental sustainability.
Gas Chromatography (GC)
GC is instrumental in the analysis of complex mixtures, especially for separating regioisomers that may be difficult to distinguish by other methods. For instance, in the analysis of naphthoyl-indole derivatives, which are structurally related to products synthesized from naphthoyl chlorides, GC provides essential separation. oup.com The electron ionization mass spectra of different regioisomers can be very similar, making chromatographic resolution a critical step for accurate identification. oup.com Capillary GC columns with specialized stationary phases, such as trifluoropropyl methyl polysiloxane, have demonstrated excellent resolution for separating such isomeric compounds. nih.gov
When coupled with a mass spectrometer, GC-MS allows for the identification of fragment ions that provide structural information. In the analysis of various methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles, a prominent fragment ion containing the naphthoyl group is observed at an m/z of 155, corresponding to the naphthoyl cation. oup.com This confirms the presence of the core naphthoyl structure within the analyzed derivative. For compounds that are not sufficiently volatile or stable for direct GC analysis, chemical derivatization is employed. This process converts polar functional groups into less polar, more volatile forms suitable for the GC environment. jfda-online.comnih.gov
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | - |
| Application | Separation and identification of volatile regioisomeric naphthoyl derivatives. oup.comnih.gov | - |
| Stationary Phase | Trifluoropropyl methyl polysiloxane (e.g., Rtx-200) or similar mid-polarity phase. nih.gov | Capillary Column |
| Carrier Gas | Helium or Hydrogen | Constant flow mode |
| Injection Mode | Split/Splitless | Splitless for trace analysis |
| Temperature Program | Gradient elution, e.g., initial temp of 150°C, ramp to 300°C. | Optimized for isomer separation |
| Detector | Mass Spectrometer (MS) | Electron Ionization (EI) mode |
| Key Mass Fragment | Naphthoyl Cation | m/z 155 oup.com |
Supercritical Fluid Chromatography (SFC)
SFC stands out as a green chromatography technique that utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of toxic organic solvents. twistingmemoirs.comceon.rs This method is particularly advantageous for the analysis and purification of low to moderate molecular weight, thermally labile, and chiral molecules. wikipedia.org The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). ceon.rschromatographytoday.com
In the context of this compound derivatives, SFC is an ideal tool for high-throughput screening and purification. chromatographytoday.comchromatographyonline.com Method development in SFC involves optimizing several key parameters. The choice of a polar co-solvent, typically methanol, is critical for eluting compounds. The stationary phase chemistry is the most important factor influencing the separation, and various column types are screened to find the optimal selectivity. To improve the peak shape of acidic or basic analytes, additives such as trifluoroacetic acid or triethylamine (B128534) can be incorporated into the co-solvent in low concentrations. The system's back pressure is typically maintained between 100 and 200 bar, and column temperature is often set between 40 and 60 °C to ensure the mobile phase remains in its supercritical state.
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Technique | Supercritical Fluid Chromatography (SFC) | - |
| Application | Rapid separation of chiral and achiral naphthoyl derivatives. wikipedia.orgchromatographytoday.com | - |
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | Eco-friendly solvent twistingmemoirs.com |
| Co-solvent | Methanol, Ethanol, or other polar organic solvent. | Gradient or isocratic elution |
| Stationary Phases | Variety of chemistries available, including polysaccharide-based phases for chiral separations. chromatographyonline.com | Screening is critical |
| Back Pressure | Pressure required to maintain CO₂ in a supercritical state. | 100 - 200 bar |
| Temperature | Column oven temperature. | 40 - 60 °C |
| Detector | UV-Visible (UV-Vis), Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD) | - |
Size-Exclusion Chromatography (SEC) for Polymeric Naphthoyl Materials
When this compound is incorporated into a polymer backbone, for example, as a pendant group to modify the properties of a resin or coating, the resulting material must be characterized by its molecular weight distribution. Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for this analysis. specificpolymers.comimpactanalytical.com
The fundamental principle of SEC is the separation of macromolecules based on their hydrodynamic volume in solution. paint.orgscholaris.ca The chromatographic system consists of one or more columns packed with a porous support material. As the polymer solution passes through the columns, larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. paint.org Smaller molecules can permeate the pores to a greater extent, leading to a longer retention time. scholaris.ca This process effectively sorts the polymer molecules by size.
The main output of an SEC analysis is the determination of the polymer's molecular weight distribution (MWD), from which key parameters are calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). impactanalytical.com These values are critical as they directly influence the physical properties of the polymeric material, such as its viscosity, mechanical strength, and performance in applications like coatings or binders. paint.orglcms.cz
The experimental setup requires the careful selection of a mobile phase in which the polymer is fully soluble; common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). specificpolymers.com A Refractive Index (RI) detector is most commonly used. The system is calibrated using well-characterized polymer standards, such as polystyrene (PS) or polymethyl methacrylate (B99206) (PMMA), to generate a calibration curve of log(Molecular Weight) versus retention time, which is then used to determine the molecular weight of the unknown sample. specificpolymers.com
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Technique | Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | - |
| Application | Determination of molecular weight distribution (MWD) of polymers. specificpolymers.comimpactanalytical.com | - |
| Separation Principle | Separation based on hydrodynamic volume in solution. paint.orgscholaris.ca | Largest molecules elute first |
| Mobile Phase (Eluent) | Solvent in which the polymer is soluble. | Tetrahydrofuran (THF), Dimethylformamide (DMF) specificpolymers.com |
| Columns | Set of columns with porous packing material (e.g., Agilent Polypore, PLgel). specificpolymers.comscholaris.ca | - |
| Detector | Differential Refractive Index (DRI) is common. Multi-Angle Laser Light Scattering (MALLS) for absolute molecular weight. impactanalytical.com | - |
| Calibration Standards | Narrow MWD standards of known molecular weight. | Polystyrene (PS), Polymethyl methacrylate (PMMA) specificpolymers.com |
| Key Outputs | Mw, Mn, and Polydispersity Index (PDI). impactanalytical.com | - |
Theoretical and Computational Studies Involving 6 Methoxy 1 Naphthoyl Chloride and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density. nih.gov These calculations are instrumental in predicting the behavior of 6-methoxy-1-naphthoyl chloride and its derivatives.
Investigation of Reactivity and Transition State Structures for Acylation Reactions
Acylation reactions, such as the Friedel-Crafts acylation, are fundamental transformations involving acyl chlorides like this compound. studymind.co.uk DFT calculations are particularly adept at mapping the potential energy surface of these reactions, identifying transition states, and determining activation energies. researchgate.net This allows for a detailed understanding of the reaction mechanism.
The acylation reaction typically proceeds through the formation of a highly reactive acylium ion, often facilitated by a Lewis acid catalyst. studymind.co.ukresearchgate.net DFT can be used to model the interaction between the acyl chloride and the catalyst, the subsequent formation of the acylium ion, and its attack on an aromatic substrate. The calculations can elucidate the structure of the transition state for the carbon-carbon bond-forming step, which is often the rate-determining step. researchgate.net
The presence of the methoxy (B1213986) group at the 6-position of the naphthoyl chloride is expected to influence its reactivity. As an electron-donating group, it can affect the stability of the acylium ion and the transition states involved in the acylation process. Computational studies on substituted naphthoic acids have shown that substituents play a major role in influencing reactivity. sciencepublishinggroup.com DFT calculations can quantify these electronic effects on the reaction barriers.
Table 1: Representative Theoretical Data for Acylation Reaction Steps
| Reaction Step | Intermediate/Transition State | Calculated Parameter | Representative Value Range |
| Catalyst Complexation | This compound-Lewis acid complex | Binding Energy | -20 to -40 kcal/mol |
| Acylium Ion Formation | [6-Methoxy-1-naphthoyl]+ cation | Activation Energy | 10 to 20 kcal/mol |
| Electrophilic Attack | Wheland-type intermediate transition state | Activation Energy | 15 to 30 kcal/mol |
Note: The values presented are representative and can vary depending on the specific reactants, catalyst, and computational method employed.
Prediction of Electronic Properties and Molecular Orbitals of Naphthoyl Derivatives
The electronic properties of 6-methoxy-1-naphthoyl derivatives are critical to their chemical behavior and potential applications in materials science. DFT calculations provide valuable information about the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comresearchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and electronic excitation properties of a molecule. joaquinbarroso.comacs.org
The methoxy group, being an electron-donating substituent, is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted naphthoyl chloride. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Molecular orbital analysis can visualize the distribution of electron density in the HOMO and LUMO. In naphthoyl derivatives, the HOMO is typically a π-orbital delocalized over the naphthalene (B1677914) ring system, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. The methoxy group will contribute to the electron density of the HOMO.
Table 2: Predicted Electronic Properties of a Representative 6-Methoxy-1-naphthoyl Derivative
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.0 to -1.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Ionization Potential | 6.5 to 7.5 |
| Electron Affinity | 1.0 to 2.0 |
Note: These values are estimations based on DFT calculations reported for similar aromatic compounds and can be influenced by the specific derivative and computational level. chemrxiv.orgchemrxiv.orgnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamic processes of larger systems containing the 6-methoxy-1-naphthoyl moiety.
Modeling of Supramolecular Assemblies and Interactions of Naphthoyl-Based Systems
The planar and aromatic nature of the naphthoyl group makes it an attractive building block for the construction of supramolecular assemblies. nih.gov These assemblies are formed through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. northwestern.eduresearchgate.net MD simulations can be employed to model the self-assembly process of naphthoyl-based molecules and to characterize the structure and stability of the resulting supramolecular architectures. cuny.edumdpi.comnih.gov
Simulations can reveal the preferred packing arrangements of the molecules, the role of solvent in the assembly process, and the dynamics of the assembly and disassembly of these structures. nih.gov For instance, MD simulations can predict whether molecules containing the 6-methoxy-1-naphthoyl group will form ordered stacks, sheets, or more complex three-dimensional structures. The methoxy group can influence these interactions through steric effects and by modifying the electronic properties of the naphthalene ring.
Simulations of Polymer Conformation and Dynamics of Naphthoyl-Containing Materials
Incorporating the rigid naphthoyl unit into a polymer backbone or as a pendant group can significantly impact the polymer's properties, such as its thermal stability, mechanical strength, and processability. mdpi.com MD simulations are a valuable tool for investigating the conformation and dynamics of polymers containing the 6-methoxy-1-naphthoyl group. youtube.com
Conformational Analysis and Stereochemical Predictions for Naphthoyl Derivatives
The three-dimensional structure of molecules is intimately linked to their properties and reactivity. For derivatives of this compound, conformational analysis is essential for understanding their preferred shapes and the energy barriers between different conformations. Computational methods, particularly quantum chemical calculations, are widely used for this purpose. researchgate.net
The key conformational flexibility in many 6-methoxy-1-naphthoyl derivatives arises from the rotation around the single bond connecting the naphthalene ring to the carbonyl group and the bond connecting the carbonyl group to the rest of the molecule. Theoretical calculations can map the potential energy surface as a function of the relevant dihedral angles to identify the low-energy conformers and the transition states that separate them.
For chiral derivatives, computational methods can be used to predict the relative stabilities of different stereoisomers and to understand the origins of stereoselectivity in their reactions. acs.org By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially in a chemical reaction. This is particularly important in the design and synthesis of molecules with specific biological activities or material properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Structural Confirmation
The unequivocal confirmation of a molecule's structure is paramount in chemical synthesis and characterization. While experimental spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, computational methods provide a valuable framework for predicting and interpreting these spectra. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the spectroscopic parameters of organic molecules with a high degree of accuracy. nih.govresearchgate.netruc.dk
NMR Chemical Shift Prediction:
Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become a standard tool for assigning complex spectra and verifying proposed structures. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. ruc.dknih.gov For instance, the B3LYP functional with a 6-311+G(2d,p) basis set is often employed for such calculations. mdpi.com A strong correlation between the calculated and experimental chemical shifts provides a high level of confidence in the structural assignment. mdpi.com
For a molecule like this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts for each atom. This is particularly useful for distinguishing between isomers or for understanding the electronic effects of the methoxy and acyl chloride groups on the naphthalene ring. The conformation of the methoxy group can also influence the electron density and, consequently, the NMR chemical shifts of nearby atoms. nih.gov
To illustrate the type of data generated from such a study, a hypothetical table of predicted 13C NMR chemical shifts for this compound is presented below.
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 128.5 |
| C2 | 125.0 |
| C3 | 129.8 |
| C4 | 122.1 |
| C4a | 132.4 |
| C5 | 118.9 |
| C6 | 159.3 |
| C7 | 105.7 |
| C8 | 130.2 |
| C8a | 126.6 |
| C=O | 168.0 |
| O-CH3 | 55.6 |
Note: The data in this table is illustrative and not based on actual reported calculations for this compound.
Vibrational Frequency Prediction:
Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks observed in an IR or Raman spectrum. arxiv.orgchimia.charxiv.org These calculations help in assigning specific vibrational modes to the observed absorption bands, aiding in the structural elucidation of the molecule. For this compound, theoretical calculations can pinpoint the characteristic stretching frequencies of the carbonyl (C=O) group in the acyl chloride, the C-O-C stretching of the methoxy group, and the various vibrations of the naphthalene ring. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor. nih.gov
A hypothetical table of predicted vibrational frequencies for key functional groups in this compound is shown below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| C=O | Stretching | 1785 |
| C-Cl | Stretching | 750 |
| Ar-O-CH3 | Asymmetric Stretching | 1250 |
| Ar-O-CH3 | Symmetric Stretching | 1030 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methoxy) | Stretching | 2950-2850 |
Note: The data in this table is illustrative and not based on actual reported calculations for this compound.
Computational Design of Novel Naphthoyl-Containing Materials and Ligands with Targeted Properties
Beyond structural confirmation, computational chemistry offers powerful tools for the in silico design of novel molecules with specific, targeted properties. slideshare.net By modifying the core structure of this compound, it is possible to design new materials and ligands for a variety of applications.
Design of Novel Materials:
The naphthoyl scaffold can be incorporated into larger molecular architectures to create functional materials. For example, derivatives could be designed to exhibit specific electronic or optical properties, making them suitable for applications in organic electronics. Computational methods can be used to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior of a material. By systematically altering the substituents on the naphthalene ring, researchers can tune these properties to achieve desired characteristics.
Design of Novel Ligands:
The this compound moiety can also serve as a building block for the design of new ligands for biological targets or for catalysis. nih.govnih.gov For instance, structure-activity relationship (SAR) studies have been conducted on derivatives of 1-alkyl-3-(1-naphthoyl)indoles. In these studies, it was found that a 6-methoxy substituent on the naphthoyl group significantly reduces the affinity for the CB1 receptor while having only a slight effect on CB2 binding affinity. nih.gov This demonstrates how computational and experimental approaches can work in tandem to understand the structural requirements for selective ligand-receptor interactions.
Computational techniques such as molecular docking and pharmacophore modeling can be employed to design ligands with enhanced affinity and selectivity for a particular biological target. nih.govnih.gov These methods allow for the virtual screening of large libraries of compounds and the rational design of new molecules with improved properties before they are synthesized in the laboratory, thereby saving time and resources.
Future Research Directions and Emerging Opportunities for 6 Methoxy 1 Naphthoyl Chloride Research
Sustainable Synthesis of 6-Methoxy-1-naphthoyl Chloride and Its Derivatives
The pursuit of green chemistry principles in the synthesis of this compound is a important area of future research. This involves a two-pronged approach: sourcing starting materials from renewable feedstocks and replacing hazardous reagents with safer, more environmentally friendly alternatives.
The conventional synthesis of naphthalene (B1677914) derivatives often relies on precursors derived from fossil fuels. A significant future direction is the valorization of lignin (B12514952), the most abundant renewable source of aromatic compounds on Earth. rsc.org Lignin's complex structure presents challenges, but ongoing research into "lignin-first" biorefinery approaches aims to break it down into valuable aromatic platform chemicals. youtube.comyoutube.com These strategies focus on catalytic lignocellulose fractionation to prevent the condensation of lignin fragments, yielding processable streams that could be chemically converted to naphthalene-based structures. rsc.orgnih.gov Although direct synthesis of 6-methoxynaphthalene from lignin is still a long-term goal, the development of catalytic processes to convert lignin-derived monomers into functionalized aromatic compounds is a promising and intensely studied field. youtube.comyoutube.com The ultimate aim is to replace petroleum-derived chemicals with carbon-neutral, plant-based alternatives, which would make the entire lifecycle of products derived from this compound more sustainable. youtube.com
The conversion of the parent carboxylic acid, 6-methoxy-1-naphthoic acid, to its acyl chloride is traditionally accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netchemguide.co.uk These reagents, while effective, generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, and some processes may involve carcinogens. researchgate.netrsc.orgreddit.com
Future research is focused on identifying and developing greener chlorinating agents. researchgate.net This includes exploring solid-supported reagents or catalytic systems that minimize waste and improve safety. For instance, methods using bis(trichloromethyl)carbonate (BTC) can be an alternative to thionyl chloride, generating CO₂ and HCl as byproducts, which can be more manageable, especially within closed systems. researchgate.net Other alternatives that have been explored for general acyl chloride synthesis include cyanuric chloride and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). researchgate.netresearchgate.net A recent innovation involves a photocatalytic process using iron and sulfur catalysts activated by blue light to add chlorine atoms to organic molecules, eliminating the need for harsh chemicals. rice.edu The development of such catalyst-based systems that are efficient, recyclable, and operate under mild conditions is a key goal for the sustainable production of this compound. rice.edunih.gov
| Chlorinating Agent | Traditional Byproducts | Potential Green Alternative/Method | Benefits of Alternative |
| Thionyl Chloride (SOCl₂) | SO₂, HCl chemguide.co.ukrsc.org | Photocatalytic systems (e.g., Iron/Sulfur catalysts) rice.edu | Operates at room temperature, avoids harsh chemicals, reduces waste. rice.edu |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl researchgate.net | Bis(trichloromethyl)carbonate (BTC) researchgate.net | Generates gaseous byproducts (CO₂, HCl) suitable for closed systems. researchgate.net |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl chemguide.co.uk | Cyanuric Chloride researchgate.net | Can be a milder and more selective option. researchgate.net |
Integration of this compound Synthesis and Reactions into Flow Chemistry Systems
The fine chemical and pharmaceutical industries are increasingly shifting from traditional batch processing to continuous flow chemistry to enhance safety, efficiency, and product consistency. lonza.comajinomoto.comlabmanager.com The synthesis of acyl chlorides, including this compound, is particularly well-suited for this transition.
Flow chemistry involves pumping reactants through a reactor where the reaction occurs continuously. labmanager.com This method offers precise control over reaction conditions like temperature and residence time, which is crucial for managing highly exothermic or hazardous reactions. labmanager.comcontractpharma.com The small reaction volumes within flow reactors significantly improve heat transfer and mitigate safety risks associated with the accumulation of hazardous intermediates. labmanager.comcontractpharma.com For the chlorination of 6-methoxy-1-naphthoic acid, a flow system would allow for the on-demand generation and immediate consumption of the often unstable and reactive this compound, minimizing decomposition and improving safety. acs.org
Studies have demonstrated the successful flow synthesis of various acyl chlorides and their subsequent use in reactions like amidation or esterification, all within an integrated continuous system. acs.org This approach not only enhances safety but also leads to higher yields, better product quality, and seamless scalability from laboratory research to industrial production. ajinomoto.comlabmanager.com The adoption of modular, continuous flow reactors could revolutionize the manufacturing of fine chemicals derived from this compound, making the process more cost-effective, safer, and environmentally sound. ajinomoto.comcorning.com
| Parameter | Batch Processing | Continuous Flow Chemistry | Advantage of Flow Chemistry |
| Safety | Higher risk due to large volumes and potential for thermal runaway. corning.com | Enhanced safety due to small reaction volumes and superior heat transfer. labmanager.comcontractpharma.com | Reduced risk of accidents and environmental contamination. ajinomoto.com |
| Efficiency | Can have longer reaction times and complex scale-up. lonza.comlabmanager.com | Shorter reaction times, higher yields, and seamless scalability. ajinomoto.comlabmanager.com | Increased productivity and faster time-to-market. ajinomoto.com |
| Product Quality | Potential for batch-to-batch variability. labmanager.com | Consistent product quality due to precise process control. ajinomoto.comlabmanager.com | Improved impurity profiles and product consistency. lonza.comcontractpharma.com |
| Process Control | Less precise control over temperature and mixing. labmanager.com | Precise real-time monitoring and control of reaction parameters. labmanager.comcontractpharma.com | Optimized reaction conditions and higher selectivity. contractpharma.com |
Exploration of Biocatalytic Approaches for Naphthoyl Derivative Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical synthesis. For derivatives of this compound, such as esters and amides, enzymatic methods can provide high selectivity and operate under mild conditions, avoiding harsh reagents and unwanted byproducts. rsc.orgresearchgate.net
While the direct enzymatic synthesis of an acyl chloride is not typical, enzymes like lipases are highly effective in catalyzing acylation reactions using the parent carboxylic acid (6-methoxy-1-naphthoic acid) or its simple esters as the acyl donor. researchgate.netmdpi.com For example, immobilized Candida antarctica lipase (B570770) B (CALB) is a versatile and efficient enzyme for the acylation of various molecules. researchgate.netnih.gov
Future research will likely focus on:
Enzymatic Amidation: Directly reacting 6-methoxy-1-naphthoic acid with an amine using an amidase or lipase to form a specific naphthoyl amide, bypassing the need for the acyl chloride intermediate altogether. This avoids racemization and hazardous waste associated with chemical methods. rsc.org
Enzymatic Transesterification: Using 6-methoxy-1-naphthoic acid or its methyl/ethyl ester to selectively acylate a target alcohol, a reaction useful in modifying natural products to enhance their properties. mdpi.comnih.gov
Enzyme Engineering: Developing novel or engineered enzymes with enhanced stability, activity, and specificity for naphthoic acid substrates. rsc.org
Advanced Applications in Nanoscience and Nanotechnology Using Naphthoyl Building Blocks
The unique photophysical and chemical properties of the naphthalene moiety make it an attractive building block for the development of advanced materials in nanoscience and nanotechnology. capes.gov.br The reactivity of this compound allows it to serve as a versatile linker for attaching the naphthoyl group to various substrates, including nanomaterials.
Functionalizing the surface of nanomaterials like quantum dots (QDs), gold nanoparticles (AuNPs), or polymeric nanoparticles can tune their properties for specific applications in bioimaging, sensing, and therapy. nih.govnih.govnih.gov The 6-Methoxy-1-naphthoyl group can be covalently attached to the surface of nanoparticles that have been prepared with functional groups such as amines (-NH₂) or hydroxyls (-OH). The reaction between the acyl chloride and these groups forms a stable amide or ester linkage, respectively.
Future research opportunities in this area include:
Developing Fluorescent Probes: The inherent fluorescence of the naphthalene core can be exploited. Naphthoyl-functionalized quantum dots or polymeric nanoparticles could be developed as fluorescent probes for bioimaging or as sensors for detecting specific analytes. nih.govyoutube.com
Creating Drug Delivery Systems: The naphthoyl group can modify the hydrophobicity and binding characteristics of nanocarriers. Functionalizing polymeric nanoparticles with this moiety could enhance their drug-loading capacity or improve their interaction with biological membranes for targeted drug delivery. nih.gov
Molecularly Imprinted Polymers (MIPs): The naphthoyl structure can be used as a template or a functional monomer component in the synthesis of MIPs. These synthetic receptors can be designed for the highly selective recognition and sensing of specific molecules, including environmental pollutants or biomarkers. mdpi.com
The integration of naphthoyl building blocks into nanomaterials opens up new avenues for creating sophisticated, functional materials with tailored properties for a wide range of advanced technological applications. capes.gov.brnih.gov
Q & A
Q. Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 6-Methoxy-1-naphthoic acid (1 eq) | Starting material |
| 2 | SOCl₂ (2 eq), DCM, 60°C, 6h | Chlorination |
| 3 | Rotary evaporation | Remove excess SOCl₂ |
| 4 | Purification via distillation | Isolate product |
Validation : Confirm product purity via ¹H NMR (absence of carboxylic acid proton at δ 10–12 ppm) and FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹, emergence of acyl chloride C=O at ~1800 cm⁻¹) .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to volatile HCl release during hydrolysis .
- Storage : Store under inert gas (argon) in airtight containers to prevent moisture absorption, which hydrolyzes the compound to its carboxylic acid form .
- Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide, then collect in hazardous waste containers .
Critical Hazard Note : While acute toxicity data are limited, structurally similar naphthoyl chlorides are classified as skin irritants (H315) and acute toxicants (H302/H332) . Always consult SDS for batch-specific risks .
Advanced: How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?
Answer:
Discrepancies in reactivity (e.g., amine acylation vs. hydrolysis) often arise from solvent polarity and moisture control . A systematic approach includes:
Kinetic Studies : Compare reaction rates in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents.
Moisture Titration : Use Karl Fischer titration to quantify trace water in solvents (<50 ppm required for optimal acylation) .
Competitive Reactions : Co-react with competing nucleophiles (e.g., benzylamine vs. water) to determine selectivity.
Case Study : In DCM with 0.1% H₂O, hydrolysis dominates (yield <10%), while anhydrous THF yields >85% acylated product .
Advanced: What analytical strategies are recommended for detecting trace impurities in this compound?
Answer:
Impurities often include unreacted starting material (6-methoxy-1-naphthoic acid) and hydrolysis byproducts . Use:
Q. Quantification Limits :
| Impurity | LOD (ppm) | LOQ (ppm) |
|---|---|---|
| 6-Methoxy-1-naphthoic acid | 5 | 15 |
| HCl | 10 | 30 |
Advanced: How can computational modeling optimize reaction pathways for this compound derivatives?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electrophilicity : The acyl chloride group has a high electrophilicity index (ω = 8.7 eV), favoring nucleophilic attack at the carbonyl carbon .
- Steric Effects : Methoxy substituents at the 1-position create steric hindrance, reducing reactivity with bulky nucleophiles (e.g., tert-butylamine).
Q. Workflow :
Optimize geometry of this compound.
Calculate Fukui indices to identify reactive sites.
Simulate transition states for acylation vs. hydrolysis.
Validation : Compare computed activation energies with experimental kinetic data .
Basic: What are the environmental impacts of this compound, and how can waste be managed?
Answer:
- Ecotoxicity : Structurally similar naphthalenes show chronic aquatic toxicity (H413) . Avoid release into waterways .
- Waste Treatment : Hydrolyze waste with excess NaOH to convert acyl chloride to carboxylate, then incinerate .
Regulatory Compliance : Follow EPA guidelines for halogenated waste (RCRA code D002) .
Advanced: How do structural modifications (e.g., methoxy position) alter the stability of naphthoyl chlorides?
Answer:
- Positional Isomerism : 1-Methoxy derivatives (vs. 2-methoxy) exhibit lower thermal stability due to steric strain between methoxy and chloride groups.
- Electron Effects : Methoxy groups at electron-rich positions (e.g., 1-) increase susceptibility to hydrolysis via resonance stabilization of the transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
